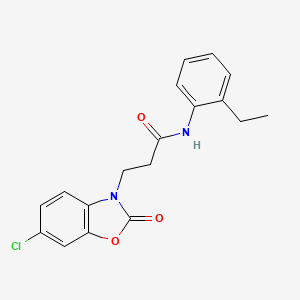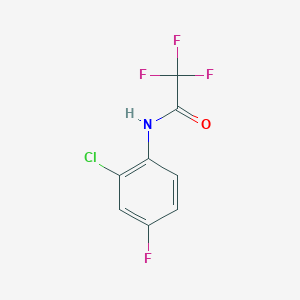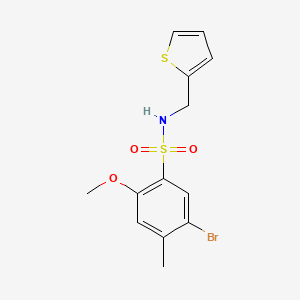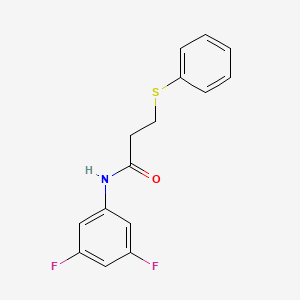
5-chloro-2-(ethylsulfonyl)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide
Overview
Description
5-chloro-2-(ethylsulfonyl)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide, also known as E7070, is a pyrimidine-based anticancer drug that has been extensively studied for its potential in cancer treatment. It belongs to the class of sulfonamide compounds and has been shown to have a broad range of anticancer activities.
Mechanism of Action
The mechanism of action of 5-chloro-2-(ethylsulfonyl)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide involves the inhibition of several key signaling pathways involved in cancer progression. It inhibits the activity of HIF-1α, a transcription factor that regulates the expression of genes involved in angiogenesis and tumor growth. 5-chloro-2-(ethylsulfonyl)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide also inhibits the activity of topoisomerase I and II, enzymes that are essential for DNA replication and cell division. In addition, 5-chloro-2-(ethylsulfonyl)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide has been shown to induce apoptosis by activating the caspase pathway.
Biochemical and Physiological Effects:
5-chloro-2-(ethylsulfonyl)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide has been shown to have a broad range of biochemical and physiological effects. It has been found to inhibit the proliferation and migration of cancer cells, induce apoptosis, and inhibit angiogenesis. 5-chloro-2-(ethylsulfonyl)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide has also been shown to have anti-inflammatory effects and to modulate the immune system.
Advantages and Limitations for Lab Experiments
One of the major advantages of 5-chloro-2-(ethylsulfonyl)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide is its broad range of anticancer activities. It has been shown to be effective against various types of cancer, making it a promising candidate for cancer treatment. However, 5-chloro-2-(ethylsulfonyl)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, 5-chloro-2-(ethylsulfonyl)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide has been found to be toxic to normal cells at high concentrations, which can limit its therapeutic potential.
Future Directions
There are several future directions for the study of 5-chloro-2-(ethylsulfonyl)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide. One area of research is the development of new formulations of 5-chloro-2-(ethylsulfonyl)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide that can improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 5-chloro-2-(ethylsulfonyl)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide. In addition, there is a need for further studies to investigate the potential of 5-chloro-2-(ethylsulfonyl)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide in combination with other anticancer drugs. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 5-chloro-2-(ethylsulfonyl)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide in humans.
Scientific Research Applications
5-chloro-2-(ethylsulfonyl)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide has been extensively studied for its potential in cancer treatment. It has shown promising results in preclinical studies against various types of cancer, including breast cancer, lung cancer, and ovarian cancer. 5-chloro-2-(ethylsulfonyl)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide has been shown to inhibit tumor growth by inducing apoptosis and inhibiting angiogenesis. It has also been found to have synergistic effects when used in combination with other anticancer drugs.
properties
IUPAC Name |
5-chloro-2-ethylsulfonyl-N-(2-fluorophenyl)pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN3O3S/c1-2-22(20,21)13-16-7-8(14)11(18-13)12(19)17-10-6-4-3-5-9(10)15/h3-7H,2H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERSPPOEXZEBSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-methyl-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-pyridinecarboxamide](/img/structure/B4387672.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-7-(2-chlorophenyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4387680.png)
![{2-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]ethyl}formamide](/img/structure/B4387687.png)
![1,4-dimethyl-6-nitro-7-[(2-phenylethyl)amino]-1,4-dihydro-2,3-quinoxalinedione](/img/structure/B4387691.png)
![N-benzyl-2-[(4-nitrophenyl)thio]benzamide](/img/structure/B4387696.png)
![3-[3-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4387704.png)


![3-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}propanoic acid](/img/structure/B4387724.png)

![2,3-dihydro-1H-benzo[b]pyrido[3,2,1-kl]phenoxazine-8,13-dione](/img/structure/B4387753.png)
![N-benzyl-2-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}thio)acetamide](/img/structure/B4387767.png)